N-ethyloxolan-3-amine hydrochloride

概要

説明

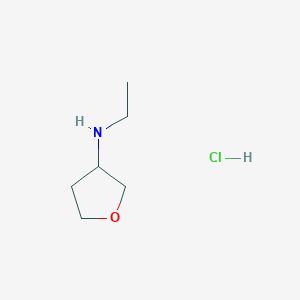

N-Ethyloxolan-3-amine hydrochloride (CAS: 1292369-57-3) is a small organic compound with the molecular formula C₆H₁₃ClNO and a molecular weight of 151.63 g/mol . Its structure consists of an oxolane (tetrahydrofuran) ring substituted with an ethylamine group at the 3-position, which is protonated as a hydrochloride salt. This compound is primarily utilized in protein degradation research as a building block for PROTACs (Proteolysis-Targeting Chimeras) and other bifunctional molecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyloxolan-3-amine hydrochloride typically involves the reaction of oxolane derivatives with ethylamine under controlled conditions. One common method is the nucleophilic substitution reaction where oxolane is reacted with ethylamine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions: N-ethyloxolan-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxolane derivatives.

科学的研究の応用

Organic Synthesis

N-ethyloxolan-3-amine hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and is an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for diverse functionalization, making it valuable in developing new chemical entities .

Biological Research

In biological applications, this compound is employed as a reagent for studying enzyme mechanisms and synthesizing biologically active molecules. Its amine group facilitates interactions with biological targets, influencing physiological responses .

Medicinal Chemistry

The compound shows potential in medicinal chemistry for developing new therapeutic agents. Its pharmacological properties suggest interactions with neurotransmitter systems, particularly adenosine receptors, which are involved in mood regulation and neuroprotection. This interaction may lead to applications in treating neurological disorders .

Research indicates that this compound may exhibit neuropharmacological activities through modulation of adenosine receptors:

- Neuroprotection : Studies suggest that it can inhibit excitatory amino acid release, providing a protective effect against neuronal damage during ischemic events.

- Cardiovascular Effects : Similar compounds have shown potential in modulating coronary conductance and heart rate through adenosine receptor activation.

- Anticonvulsant Properties : The compound may also reduce seizure frequency by interacting with adenosine receptors involved in seizure modulation .

Case Study 1: Neuroprotection in Ischemia Models

A study by Zhang et al. demonstrated that activating adenosine receptors could inhibit neuronal damage during forebrain ischemia, indicating the protective role of compounds like this compound .

Case Study 2: Cardiovascular Function Modulation

In a clinical study involving isolated rat hearts, researchers found that compounds similar to N-ethyloxolan significantly increased coronary blood flow through adenosine receptor-mediated vasodilation, suggesting potential therapeutic applications in cardiovascular diseases .

作用機序

The mechanism of action of N-ethyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The ethylamine group in the molecule is responsible for its reactivity and ability to form hydrogen bonds with target molecules, influencing their function and activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Oxolane Rings

(3S)-Oxolan-3-Amine Hydrochloride

- Molecular Formula: C₄H₁₀ClNO

- Molecular Weight : 123.58 g/mol

- Key Differences: Lacks the ethyl substituent, resulting in reduced steric bulk and lower molecular weight.

Methyl(Oxolan-3-ylmethyl)Amine Hydrochloride

- Molecular Formula: C₆H₁₄ClNO (estimated)

- CAS : Methyl(oxolan-3-ylmethyl)amine hydrochloride (EN300-383670)

- Key Differences : Features a methyl group attached to the oxolane-methylamine backbone, altering solubility and reactivity compared to the ethyl-substituted variant .

Pharmaceutical Hydrochloride Salts

Key Observations :

- Size and Complexity : this compound is smaller (MW < 200 g/mol) compared to pharmaceuticals like fluoxetine (MW > 300 g/mol), making it more suitable for modular drug design.

- Functional Groups : The oxolane ring enhances solubility compared to aromatic or adamantane systems in memantine and fluoxetine.

- Applications : Unlike clinically used hydrochlorides (e.g., tapentadol, fluoxetine), the target compound is restricted to research due to its niche role in protein degradation .

Cyclohexane and Aliphatic Amine Derivatives

N-Ethyl-3-Methylcyclohexanamine Hydrochloride

- Molecular Formula : C₉H₂₀ClN

- Molecular Weight : 177.72 g/mol

- Key Differences: Cyclohexane ring instead of oxolane, increasing hydrophobicity. No reported applications in PROTACs .

3-Chloro-N-Methylpropan-1-Amine Hydrochloride

- Molecular Formula : C₄H₁₀Cl₂N

- Molecular Weight : 158.04 g/mol

Physicochemical and Analytical Comparisons

Collision Cross-Section (CCS) Data

For N-ethyloxolan-3-amine (neutral form, C₆H₁₃NO):

Significance : These values aid in mass spectrometry-based identification, distinguishing it from bulkier pharmaceuticals like fluoxetine, which likely exhibit higher CCS due to larger molecular size.

Commercial and Research Status

生物活性

N-ethyloxolan-3-amine hydrochloride (CAS Number: 1292369-57-3) is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 151.63 g/mol

- Purity : ≥97%

- Storage Conditions : Room temperature

This compound acts primarily as a modulator of various biological pathways. Its structural properties suggest potential interactions with neurotransmitter systems and cellular signaling pathways. The compound's amine group may facilitate interactions with receptors and enzymes, influencing physiological responses.

1. Neuropharmacological Effects

Research indicates that this compound may exhibit neuropharmacological activities, particularly through modulation of adenosine receptors. Adenosine receptors are implicated in numerous neurological functions, including mood regulation and neuroprotection.

2. Cardiovascular Implications

Studies have shown that compounds similar to N-ethyloxolan-3-amine can influence cardiovascular activity by acting as agonists at adenosine receptors, which play a role in coronary vasodilation and heart rate modulation. This suggests that this compound might have applications in treating cardiovascular disorders.

3. Anticonvulsant Activity

This compound may also possess anticonvulsant properties, as suggested by its interaction with adenosine receptors involved in seizure modulation. Research has shown that selective activation of these receptors can reduce seizure frequency and severity.

Case Study 1: Neuroprotection in Ischemia Models

A study conducted by Zhang et al. explored the neuroprotective effects of adenosine receptor agonists in animal models of forebrain ischemia. The findings indicated that activation of these receptors could inhibit excitatory amino acid release, providing a protective effect against neuronal damage .

Case Study 2: Cardiovascular Function Modulation

In a clinical study, researchers evaluated the effects of compounds similar to N-ethyloxolan on coronary conductance in isolated rat hearts. The results demonstrated significant increases in coronary blood flow, attributed to adenosine receptor-mediated vasodilation .

Q & A

Q. Basic: What are the key physicochemical properties of N-ethyloxolan-3-amine hydrochloride, and how do they influence experimental design?

This compound (C₆H₁₄ClNO, MW 151.63 g/mol) is a hydrochloride salt with a tetrahydrofuran (oxolane) ring substituted with an ethylamine group. Its hydrochloride form enhances aqueous solubility, making it suitable for in vitro biological assays requiring polar solvents . Key properties include:

- Storage : Stable at room temperature, but hygroscopicity necessitates desiccated storage to prevent hydrolysis .

- Structural Features : The oxolane ring introduces conformational constraints, impacting binding interactions in medicinal chemistry studies. NMR and X-ray crystallography are recommended for verifying stereochemistry and salt formation .

- Solubility : Preferentially dissolves in water, methanol, or DMSO, but solubility in non-polar solvents (e.g., chloroform) is limited. Pre-solubilization in polar solvents is advised for cross-disciplinary assays .

Q. Basic: What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

Synthesis typically involves:

Oxolane Ring Formation : Cyclization of diols or epoxides under acid catalysis.

Amination : Introduction of the ethylamine group via nucleophilic substitution or reductive amination .

Optimization Strategies :

- Temperature Control : Maintain 0–5°C during amination to minimize side reactions (e.g., over-alkylation) .

- Solvent Selection : Dichloromethane or chloroform improves yield in halocyclization steps, while aqueous workup removes unreacted amines .

- Purity Assessment : Use HPLC with charged aerosol detection (CAD) to monitor byproducts like unreacted oxolane intermediates .

Q. Advanced: How can researchers resolve contradictory NMR data arising from conformational flexibility in this compound?

The oxolane ring’s puckering and amine protonation states can cause signal splitting in ¹H/¹³C NMR. Methodological approaches include:

- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic exchange broadening and identify dominant conformers .

- pH-Dependent Studies : Compare spectra in D₂O (protonated amine) vs. DMSO-d₆ (free base) to assign peaks to specific tautomers .

- 2D NOESY/ROESY : Detect through-space interactions to confirm spatial proximity of ethyl and oxolane substituents .

Q. Advanced: What analytical techniques are critical for assessing batch-to-batch variability in this compound?

- LC-MS/MS : Quantifies impurities (e.g., residual ethylamine or oxolane precursors) with a limit of detection (LOD) <0.1% .

- Karl Fischer Titration : Measures water content (critical for hygroscopic batches) to ensure <1% moisture .

- DSC/TGA : Determines thermal stability (decomposition onset >200°C) and confirms hydrochloride salt integrity .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of N-ethyloxolan-3-amine’s substituents on biological targets?

- Isosteric Replacement : Substitute the ethyl group with methyl or propyl groups to assess steric effects on receptor binding .

- Ring Modifications : Compare oxolane with oxetane or tetrahydrothiophene analogs to evaluate ring size and heteroatom influences .

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity changes (reported as ΔΔG) .

Q. Advanced: What methodologies address discrepancies in biological activity data between in vitro and in vivo studies?

- Metabolic Stability Assays : Incubate the compound with liver microsomes to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction, as high binding (>95%) may reduce in vivo efficacy despite strong in vitro activity .

- Pharmacokinetic Modeling : Integrate in vitro permeability (Caco-2 assays) and clearance data to predict in vivo exposure .

Q. Advanced: How can researchers mitigate oxidative degradation of this compound during long-term storage?

- Antioxidant Additives : Include 0.01% BHT or ascorbic acid in lyophilized formulations .

- Packaging : Use amber glass vials under nitrogen atmosphere to block light and oxygen .

- Stability-Indicating Assays : Monitor degradation via UPLC-PDA at 220 nm, tracking oxidation byproducts like oxolane-N-oxide .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods due to potential amine vapor release .

- Spill Management : Neutralize spills with citric acid (for base) or sodium bicarbonate (for HCl), followed by absorption with vermiculite .

特性

IUPAC Name |

N-ethyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-7-6-3-4-8-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVQHBDMAJWCIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。